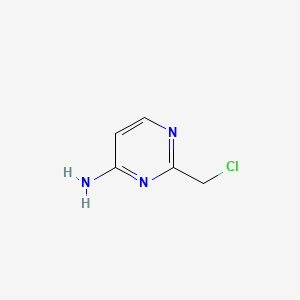

1-Benzyl-N-methylpiperidin-3-amin

Übersicht

Beschreibung

1-Benzyl-N-methylpiperidin-3-amine (BMP) is a synthetic organic compound that has been used in various scientific research applications. BMP is an important building block for organic synthesis and has been used to study a variety of biological and physiological processes. BMP has been studied for its ability to modulate the activity of receptors, enzymes, and transporters, as well as its potential to act as a prodrug for other drugs.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Piperidin-Derivaten

Piperidin-Derivate spielen in der medizinischen Chemie eine zentrale Rolle, da sie in zahlreichen Pharmazeutika vorkommen. „1-Benzyl-N-methylpiperidin-3-amin“ dient als Schlüsselzwischenprodukt bei der Synthese verschiedener bioaktiver Piperidin-Derivate. Diese Derivate haben sich als vielversprechend bei der Behandlung einer Vielzahl von Erkrankungen erwiesen, von neurologischen Störungen bis hin zu Krebs .

Entwicklung von Antikrebsmitteln

Die Forschung zeigt, dass bestimmte Piperidin-Derivate Antikrebs-Eigenschaften aufweisen. Daher könnte „this compound“ bei der Entwicklung neuer Antikrebsmittel eine wichtige Rolle spielen, insbesondere bei der Gestaltung von Medikamenten, die gezielt auf bestimmte Krebszelllinien wirken .

Antimikrobielle und antifungale Anwendungen

Der strukturelle Baustein des Piperidins findet sich häufig in Verbindungen mit antimikrobieller und antifungaler Wirksamkeit. Durch Modifikation von „this compound“ können Forscher potente Mittel gegen verschiedene bakterielle und fungale Krankheitserreger entwickeln .

Forschung zur Alzheimer-Krankheit

Verbindungen, die den Piperidin-Strukturabschnitt enthalten, wie „this compound“, werden auf ihre potenzielle Rolle bei der Behandlung der Alzheimer-Krankheit untersucht. Sie können Enzyme hemmen, die an der Progression der Krankheit beteiligt sind, und bieten einen neuen Weg für therapeutische Interventionen .

Analgetika und entzündungshemmende Medikamente

Der Piperidin-Kern ist ein häufiges Merkmal von Analgetika und entzündungshemmenden Medikamenten. “this compound“ könnte zur Synthese neuer Schmerzmittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt werden .

Cholinesterase-Inhibition bei neurodegenerativen Erkrankungen

Derivate von „this compound“ wurden auf ihre Cholinesterase-inhibitorische Aktivität untersucht, die für die Behandlung neurodegenerativer Erkrankungen wie Parkinson und Alzheimer von entscheidender Bedeutung ist. Diese Verbindungen können dazu beitragen, die kognitiven Funktionen zu verbessern und das Fortschreiten der Krankheit zu verlangsamen .

Safety and Hazards

This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

1-Benzyl-N-methylpiperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-benzyl-N-methylpiperidin-3-amine to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of 1-benzyl-N-methylpiperidin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 1-benzyl-N-methylpiperidin-3-amine can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 1-benzyl-N-methylpiperidin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect various physiological processes. Additionally, 1-benzyl-N-methylpiperidin-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-benzyl-N-methylpiperidin-3-amine in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to 1-benzyl-N-methylpiperidin-3-amine can result in sustained alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-benzyl-N-methylpiperidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

1-Benzyl-N-methylpiperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are more easily excreted from the body .

Transport and Distribution

The transport and distribution of 1-benzyl-N-methylpiperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the brain via the blood-brain barrier, where it can exert its effects on neuronal cells .

Subcellular Localization

1-Benzyl-N-methylpiperidin-3-amine’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Eigenschaften

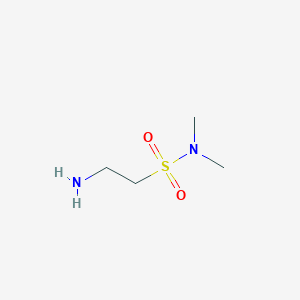

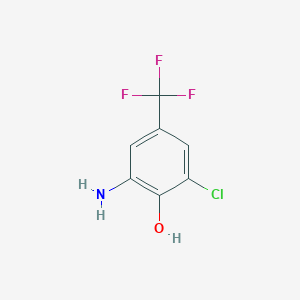

IUPAC Name |

1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615386 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-45-5 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.